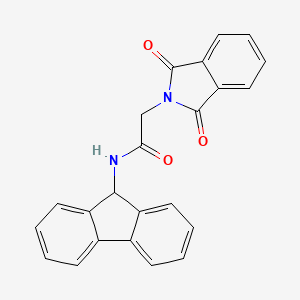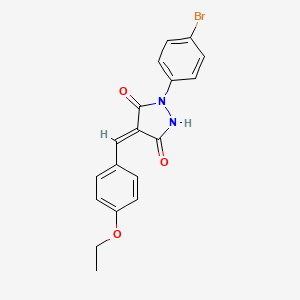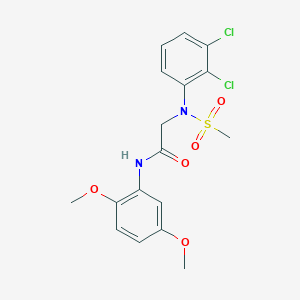![molecular formula C21H25ClN2O4S B3545169 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B3545169.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the cell membrane. AZD-3965 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide inhibits the function of MCT1, which is overexpressed in many types of cancer cells. MCT1 is responsible for the transport of lactate and other monocarboxylates across the cell membrane. Cancer cells rely on lactate as a source of energy, and blocking its uptake leads to a decrease in cell proliferation and an increase in cell death. This compound has also been shown to enhance the effectiveness of other anticancer agents, such as radiation therapy and chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical studies. It selectively targets cancer cells without affecting normal cells. This compound has also been shown to decrease lactate levels in tumors, which is a biomarker of cancer aggressiveness. In addition, this compound has been shown to enhance the immune response against cancer cells, which is important for the prevention of cancer recurrence.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide is its specificity for cancer cells. It has minimal toxicity and does not affect normal cells. This compound has also been shown to enhance the effectiveness of other anticancer agents, which could lead to better treatment outcomes. However, one of the limitations of this compound is its limited bioavailability, which could limit its effectiveness in vivo. In addition, more research is needed to determine the optimal dosage and treatment duration for this compound.
Future Directions
There are several future directions for N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide. One area of research is the development of more potent and selective MCT1 inhibitors. Another area of research is the combination of this compound with other anticancer agents to enhance treatment outcomes. In addition, more research is needed to determine the optimal dosage and treatment duration for this compound. Finally, clinical trials are needed to determine the safety and effectiveness of this compound in humans.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound works by blocking the uptake of lactate by cancer cells, which is essential for their survival and growth. This leads to a decrease in cancer cell proliferation and an increase in cancer cell death.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-19-10-12-20(13-11-19)29(26,27)24(18-8-6-17(22)7-9-18)16-21(25)23-14-4-2-3-5-15-23/h6-13H,2-5,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKAADGVIUMERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3545105.png)
![2-(4-nitrophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3545118.png)
![N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3545119.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3545121.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545131.png)
![5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3545138.png)

![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3545161.png)
![ethyl (2-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3545173.png)

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3545187.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3545194.png)